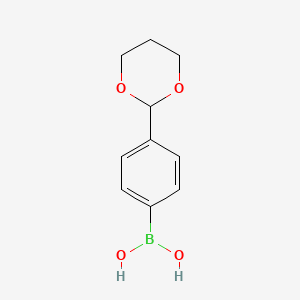
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 1,3-dioxane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenol derivatives.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronic esters.
Substitution: Halogenated phenyl derivatives.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Protective Groups: Used as protective groups in carbohydrate chemistry for selective functionalization.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential therapeutic agents.
Sensing Applications: Employed in the development of sensors for detecting diols and other analytes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional properties.
Material Science: Applied in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .
相似化合物的比较
4-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Aminophenylboronic Acid: Another similar compound with an amino group, used in the synthesis of biologically active molecules.
Uniqueness: (4-(1,3-Dioxan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxane moiety, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in selective functionalization reactions and in the development of advanced materials .
科学研究应用
Medicinal Chemistry Applications
Boronic acids, including (4-(1,3-Dioxan-2-yl)phenyl)boronic acid, are known for their diverse biological activities. They play crucial roles in drug design and development due to their ability to interact with various biological targets.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties through the inhibition of proteasomes and other cancer-related pathways. For instance, compounds derived from boronic acids have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A study demonstrated that derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for these compounds in cancer therapy.
Antibacterial and Antiviral Properties
Boronic acids have also been explored for their antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific enzymes .
Case Study:
In vitro studies showed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Organic Synthesis Applications
Boronic acids are widely utilized in organic synthesis as versatile building blocks due to their ability to participate in cross-coupling reactions.
Suzuki-Miyaura Coupling
This compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Coupling Partners | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | 85 | |
| Negishi Coupling | Alkenes | 78 | |
| Stille Coupling | Vinyl stannanes | 90 |
Material Science Applications
The unique properties of boronic acids enable their use in developing advanced materials with specific functionalities.
Dynamic Covalent Networks
Boronic acids can form dynamic covalent bonds, allowing the creation of adaptable materials that respond to environmental changes such as pH or temperature.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and allows for self-healing capabilities under specific conditions .
Table 2: Properties of Boronic Acid-Based Materials
属性
CAS 编号 |
254454-02-9 |
|---|---|
分子式 |
C10H13BO4 |
分子量 |
208.02 g/mol |
IUPAC 名称 |
[4-(1,3-dioxan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10,12-13H,1,6-7H2 |
InChI 键 |
IEDDNAYSUZSUNT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















